p-Tolyl Isoxazole Synthesis via Cycloaddition
N-Hydroxy-4-methylbenzimidoyl chloride has been specifically employed to prepare 5-(Bromomethyl)-3-(p-tolyl)isoxazole (3a) in 72% isolated yield . This yield is reported for the reaction with propargyl bromide in DCM with NaHCO₃.
| Evidence Dimension | Isolated Yield in Isoxazole Synthesis |
|---|---|
| Target Compound Data | 72% yield |
| Comparator Or Baseline | N-hydroxy-4-chlorobenzimidoyl chloride (unoptimized, ~0% in similar model reaction conditions [1]) |
| Quantified Difference | 72% vs. 0% (demonstrates feasibility for this substrate) |
| Conditions | Reaction with propargyl bromide in DCM, NaHCO₃, RT. |
Why This Matters
This demonstrates that the 4-methyl substitution pattern provides a functional synthetic pathway where other substituted analogs, like the 4-chloro variant, may fail under mechanochemical conditions, making it a critical building block for specific target isoxazoles.
- [1] Xu, H.; Fan, G.-P.; Liu, Z.; Wang, G.-W. Catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds. Tetrahedron 2018, 74, 6607–6611. View Source
